![molecular formula C11H15N5O2S B14002387 2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione CAS No. 91296-13-8](/img/structure/B14002387.png)
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring substituted with amino and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert specific functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to inhibit specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of 2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione involves its interaction with specific molecular targets. It can inhibit viral replication by interfering with viral DNA polymerase, making it a potent antiviral agent. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, highlighting its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penciclovir: Another antiviral compound with a similar mechanism of action, used to treat herpes simplex virus infections.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research .
Propriétés
Numéro CAS |
91296-13-8 |
|---|---|
Formule moléculaire |
C11H15N5O2S |
Poids moléculaire |
281.34 g/mol |
Nom IUPAC |
2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H15N5O2S/c12-11-14-9-8(10(19)15-11)13-4-16(9)6-1-5(3-17)7(18)2-6/h4-7,17-18H,1-3H2,(H3,12,14,15,19) |
Clé InChI |
AJXWRHSYGALQIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


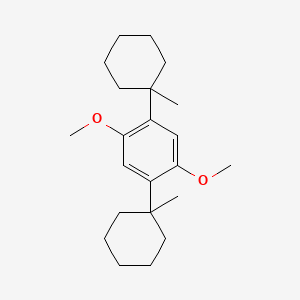

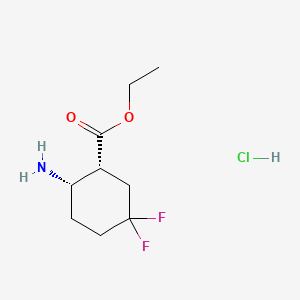
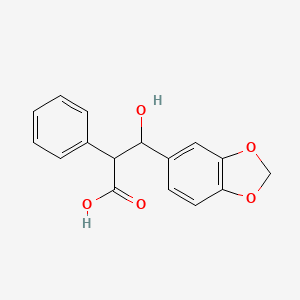

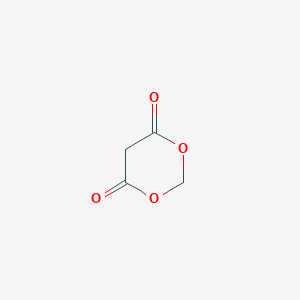
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
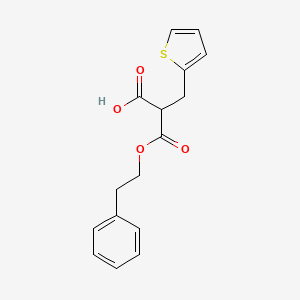
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
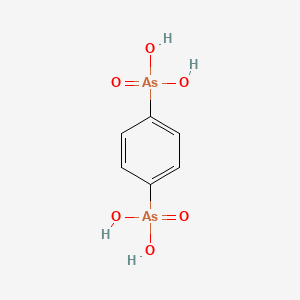
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)
